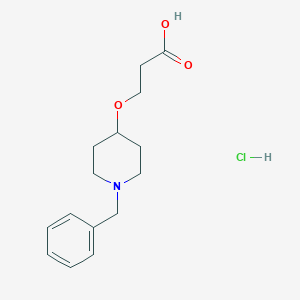
3-(1-Benzylpiperidin-4-yl)oxypropanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-Benzylpiperidin-4-yl)oxypropanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2418679-73-7 . It has a molecular weight of 299.8 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H21NO3.ClH/c17-15(18)8-11-19-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,18);1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.8 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.Scientific Research Applications
Novel Synthesis Techniques
Innovative synthesis methods are being developed to enhance the efficiency and environmental sustainability of chemical reactions. For instance, a TEMPO-catalyzed alcohol oxidation system using recyclable hypervalent iodine(III) reagent in an environmentally friendly solvent showcases a move towards greener chemistry. This method allows for the oxidation of various alcohols to their corresponding carbonyl compounds with high yields, demonstrating the potential for broad applications in synthesis and pharmaceuticals (Xiao‐Qiang Li & Chi Zhang, 2009).
Advanced Probing Techniques
The development of novel fluorescence probes for detecting reactive oxygen species (ROS) signifies progress in biochemistry and medical research. These probes can differentiate between highly reactive oxygen species and other ROS types, facilitating detailed studies on oxidative stress and its implications for human health (Ken-ichi Setsukinai et al., 2003).
Asymmetric Synthesis and Antimicrobial Studies
Asymmetric synthesis of compounds leads to molecules with potential therapeutic applications. For example, the synthesis of specific enantiomers of antibacterial agents highlights the importance of stereochemistry in drug effectiveness and safety. Such research provides insights into the development of more effective antimicrobial drugs (T. Rosen et al., 1988).
Electrochemical Oxidation in Organic Synthesis
Electrochemical methods offer an alternative to traditional chemical oxidations, presenting a more sustainable and potentially safer approach. The electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids using specific mediators is an example of such innovative methodologies that could have wide-ranging applications in synthesizing complex organic molecules (M. Rafiee et al., 2018).
Green Chemistry Approaches
Research into using naturally occurring phenolic compounds like phloretic acid for enhancing reactivity towards benzoxazine ring formation exemplifies the shift towards utilizing renewable resources in chemical synthesis. Such approaches not only reduce reliance on non-renewable resources but also potentially lower the environmental impact of chemical manufacturing processes (Acerina Trejo-Machin et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)oxypropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c17-15(18)8-11-19-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPUNHJJCCPGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCC(=O)O)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-spiro[2.4]heptan-6-ylethanone](/img/structure/B2568914.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2568915.png)
![N-(2-furylmethyl)[4-hydroxy-8-(trifluoromethyl)(3-quinolyl)]carboxamide](/img/structure/B2568917.png)
![1-(2-chloro-4-fluorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2568919.png)
![2-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2568920.png)

![2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2568923.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2568925.png)
![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2568927.png)
![3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2568929.png)

![2-(4-ethoxyphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2568933.png)
